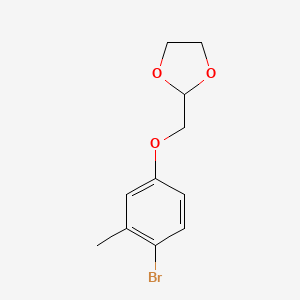

2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane

Beschreibung

2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane (CAS 1443349-51-6) is a dioxolane-containing compound featuring a phenoxy group substituted with a bromine atom at the para position and a methyl group at the meta position. The bromine substituent enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions or further functionalization .

Eigenschaften

IUPAC Name |

2-[(4-bromo-3-methylphenoxy)methyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-8-6-9(2-3-10(8)12)15-7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCWYYYDMBVIRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2OCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-((4-Brom-3-methylphenoxy)methyl)-1,3-dioxolan kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Das Bromatom kann durch Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidation: Die Methylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oder einem Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um das Bromatom zu entfernen oder die Phenoxygruppe in ein Phenol umzuwandeln.

Gängige Reagenzien und Bedingungen

Nucleophile Substitution: Natriumazid (NaN₃) in Dimethylformamid (DMF) bei Raumtemperatur.

Oxidation: Kaliumpermanganat (KMnO₄) in wässriger Lösung unter Rückflussbedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH₄) in wasserfreiem Ether bei niedrigen Temperaturen.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Bildung von 2-((4-Azido-3-methylphenoxy)methyl)-1,3-dioxolan.

Oxidation: Bildung von 2-((4-Brom-3-methylphenoxy)methyl)-1,3-dioxolan-4-carbonsäure.

Reduktion: Bildung von 2-((4-Methylphenoxy)methyl)-1,3-dioxolan.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom or to convert the phenoxy group to a phenol.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at room temperature.

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.

Major Products Formed

Nucleophilic Substitution: Formation of 2-((4-azido-3-methylphenoxy)methyl)-1,3-dioxolane.

Oxidation: Formation of this compound-4-carboxylic acid.

Reduction: Formation of 2-((4-methylphenoxy)methyl)-1,3-dioxolane.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-((4-Brom-3-methylphenoxy)methyl)-1,3-dioxolan ist nicht vollständig geklärt. Es wird angenommen, dass es über seine Brom- und Phenoxygruppen mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagiert. Diese Interaktionen können die Aktivität der Zielmoleküle modulieren, was zu verschiedenen biochemischen und physiologischen Wirkungen führt. Weitere Forschung ist erforderlich, um die genauen beteiligten Pfade aufzuklären.

Wirkmechanismus

The mechanism of action of 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and phenoxy groups. These interactions can modulate the activity of the target molecules, leading to various biochemical and physiological effects. Further research is needed to elucidate the precise pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Dioxolane Derivatives

Table 1: Structural and Functional Comparison of Selected Dioxolane Derivatives

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Bromine (target compound) and chlorine (azalanstat) enhance electrophilic reactivity, facilitating interactions with biological targets. For example, azalanstat’s 4-chlorophenyl group contributes to its nanomolar inhibition of heme oxygenase (HO) . Heterocyclic Additions: QC-57’s imidazole group and D26’s triazole moiety improve selectivity and potency. QC-57’s imidazole enables hydrogen bonding with HO-1’s active site, while D26’s triazole enhances fungicidal activity by inhibiting ergosterol biosynthesis .

Lipophilicity modulated by the dioxolane ring enhances membrane permeability, as seen in D26’s herbicidal efficacy .

Synthetic Utility :

- The bromine atom in the target compound allows for Suzuki-Miyaura or Ullmann-type cross-coupling reactions, similar to methods used for 4-bromo-3-methylanisole derivatization ().

- Acetal formation protocols (e.g., ’s synthesis of 2-(6-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane) are applicable to the target compound’s preparation .

Selectivity and Mechanism of Action

- HO-1 vs. HO-2 Selectivity : QC-57’s dioxolane ring replaces a ketone in QC-65, improving HO-1 selectivity (IC50: 0.76 µM vs. HO-2 IC50: 100 µM). This highlights the dioxolane’s role in isoform-specific binding .

- Ergosterol Biosynthesis Inhibition: D26’s docking with fungal CYP51 P450 mirrors difenoconazole, suggesting dioxolanes can mimic triazole antifungals by blocking ergosterol synthesis .

Biologische Aktivität

The compound 2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane is a derivative of the 1,3-dioxolane class, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H13BrO2

- Molecular Weight : 243.13 g/mol

The structure of the compound features a dioxolane ring substituted with a bromophenyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with appropriate diols under acidic conditions. The use of catalysts such as montmorillonite K10 has been reported to enhance yields and reduce reaction times .

Antimicrobial Properties

Research has indicated that various 1,3-dioxolane derivatives exhibit significant antibacterial and antifungal activities. The biological activity of this compound can be compared to other compounds in its class:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 625 against S. aureus | Significant against C. albicans |

| Compound B | 1250 against S. epidermidis | Moderate against C. albicans |

The specific minimum inhibitory concentration (MIC) values for this compound are yet to be fully documented; however, related compounds have shown promising results against various strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa .

The antimicrobial action of dioxolanes is often attributed to their ability to disrupt bacterial cell membranes or interfere with critical cellular processes. The presence of bromine in the phenyl ring may enhance lipophilicity, facilitating membrane penetration and subsequent disruption .

Case Studies and Research Findings

Several studies have explored the broader implications of dioxolane derivatives:

- Antibacterial Screening : A study demonstrated that new chiral and racemic 1,3-dioxolanes exhibited excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The activity was assessed using standard MIC methods .

- Antifungal Screening : Another investigation revealed that many dioxolanes showed significant antifungal efficacy against Candida albicans, indicating their potential use in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.